2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
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Overview
Description
2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and an acetamide group
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like the one in our molecule, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Thiazole derivatives have been reported to interact with various targets in the body, leading to a wide range of biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, leading to anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to diverse biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via the cyclization of appropriate amino alcohols or amino acids.
Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Introduction of the Acetamide Group: The final step involves the acylation of the amine group with ethyl acetate under acidic or basic conditions to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, potentially serving as a lead compound for the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide: can be compared with other thiazole-containing compounds such as thiazole-based antibiotics or thiazole-derived pharmaceuticals.
Pyrrolidine derivatives: Compounds like pyrrolidine-based alkaloids or synthetic pyrrolidine derivatives used in medicinal chemistry.
Uniqueness
What sets this compound apart is its combination of a thiazole ring, a pyrrolidine ring, and an acetamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-2-17-9-11(16)14-8-10-4-3-6-15(10)12-13-5-7-18-12/h5,7,10H,2-4,6,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJROREKAKBLGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCCN1C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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